molecular formula C23H17Cl2N3O2S B3015618 3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 478041-88-2

3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B3015618
CAS No.: 478041-88-2
M. Wt: 470.37
InChI Key: OYRZYCPPZKDQNC-LGJNPRDNSA-N
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Description

The compound “3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is a chemical substance with a specific molecular formula and structure .

Scientific Research Applications

Anticancer Potential

Research has highlighted the potential of 3-substituted-2-phenylimidazo[2,1-b]benzothiazole derivatives, including compounds similar to the one , in overcoming multidrug resistance in tumor cells. These compounds show promise in enhancing the efficacy of cancer treatment by targeting cells resistant to standard chemotherapy (Tasaka et al., 1997).

Synthesis and Reactivity

Various studies focus on the synthesis and chemical reactivity of imidazo[2,1-b][1,3]benzothiazole derivatives. These include exploring their interactions with different nucleophiles and understanding their structural transformations under various chemical conditions (Cosimelli et al., 2014), (Pingle et al., 2006).

Antimicrobial Activity

Compounds based on imidazo[2,1-b][1,3]benzothiazole, similar to the one , have been studied for their antimicrobial properties. These studies reveal their effectiveness against various bacterial and fungal strains, contributing to the field of infection control and antimicrobial therapeutics (Erişkin et al., 2014).

Application in Nanoparticle Systems

The use of similar heterocyclic compounds in the development of nanoparticle systems for targeted drug delivery and controlled release has been explored. This application is particularly relevant in enhancing the efficacy and reducing the toxicity of pharmaceutical compounds (Campos et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

Properties

IUPAC Name

[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S/c24-16-9-5-14(6-10-16)21-19(13-26-30-22(29)15-7-11-17(25)12-8-15)28-18-3-1-2-4-20(18)31-23(28)27-21/h5-13H,1-4H2/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRZYCPPZKDQNC-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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